N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide
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Description
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19F3N4O2S and its molecular weight is 364.39. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may influence pathways involving pyrimidine metabolism .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has an IC 50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that the effects of this compound may change over time in laboratory settings, possibly due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is a member of the class of pyrimidines , suggesting that it may be involved in the metabolism of these compounds
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2S/c1-9-18-12(14(15,16)17)8-13(19-9)21-6-4-10(5-7-21)20-24(22,23)11-2-3-11/h8,10-11,20H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRLGCYMUYTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.